4,4'-Sulfinyldianiline (DDSO): Structural Dynamics, Physicochemical Properties, and Advanced Applications
4,4'-Sulfinyldianiline (DDSO): Structural Dynamics, Physicochemical Properties, and Advanced Applications
Executive Summary
4,4'-Sulfinyldianiline (CAS: 119-59-5), commonly referred to in literature as 4,4'-diaminodiphenyl sulfoxide or DDSO, is a highly versatile diamine monomer and biochemical intermediate. Structurally positioned between its unoxidized sulfide precursor and its fully oxidized sulfone analog (Dapsone), DDSO possesses a unique stereochemical profile driven by its sp³-hybridized sulfinyl group. This technical guide provides an in-depth analysis of DDSO’s crystallographic properties, details a self-validating protocol for its synthesis, and explores its advanced applications in high-performance polymer engineering.
Molecular Architecture & Crystallography
Unlike rigid, planar diamines (e.g., p-phenylenediamine), DDSO features a central sulfinyl (S=O) linkage that introduces a distinct "kink" into the molecular backbone. The central sulfur atom retains a lone pair of electrons, resulting in an sp³ pyramidal geometry that disrupts linear molecular packing and introduces structural flexibility., DDSO crystallizes in a monoclinic system (space group P2(1)/c). The crystal lattice is not sustained merely by weak van der Waals forces; rather, it forms a robust three-dimensional supramolecular network. This network is driven by intermolecular hydrogen bonding between the terminal primary amine (-NH₂) donors and the central sulfinyl oxygen acceptor, further stabilized by face-to-face and edge-to-face π-π stacking of the electron-rich phenyl rings.
Fig 1: Supramolecular interactions driving the 3D monoclinic crystal lattice of DDSO.
Physicochemical Properties
The unique V-shaped conformation and polar surface area of DDSO dictate its physical behavior, particularly its solubility profile and thermal stability. Below is a consolidated table of its key physicochemical properties derived from the :
| Property | Value |
| IUPAC Name | 4-(4-aminophenyl)sulfinylaniline |
| CAS Number | 119-59-5 |
| Molecular Formula | C₁₂H₁₂N₂OS |
| Molecular Weight | 232.30 g/mol |
| Melting Point | ~175 °C |
| Boiling Point | 492.4 °C (at 760 mmHg) |
| Density | 1.347 g/cm³ (Crystallographic) |
| Topological Polar Surface Area (TPSA) | 88.3 Ų |
| LogP (Octanol/Water) | 1.30 |
| Hydrogen Bond Donors / Acceptors | 2 / 4 |
Synthesis & Purification: A Self-Validating Protocol
The synthesis of DDSO requires precise stoichiometric and thermodynamic control to prevent over-oxidation into 4,4'-diaminodiphenyl sulfone (Dapsone). The following protocol outlines the , incorporating built-in validation checkpoints to ensure a self-validating workflow.
Protocol: Controlled Oxidation and Crystallization
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Step 1: Substrate Dissolution. Dissolve 1.0 equivalent of 4,4'-diaminodiphenyl sulfide in a polar protic solvent (e.g., glacial acetic acid or ethanol).
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Causality: A polar protic solvent stabilizes the transition state during the nucleophilic attack of the sulfur atom on the oxidant, ensuring a homogeneous reaction mixture.
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Step 2: Controlled Oxidation. Begin dropwise addition of 1.0 equivalent of 30% aqueous hydrogen peroxide (H₂O₂). The temperature must be strictly maintained between 40°C and 60°C.
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Causality: The sulfur atom's lone pair is highly nucleophilic and readily oxidizes to the sulfoxide. Exceeding 60°C or using excess H₂O₂ provides the activation energy required for the second oxidation step, yielding the unwanted sulfone derivative.
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Step 3: Precipitation & Filtration. Quench the reaction mixture in ice water to precipitate the crude DDSO. Filter under vacuum and wash with cold distilled water to remove residual peroxide and solvent.
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Step 4: Thermodynamic Recrystallization. Dissolve the crude product in hot ethanol and allow it to evaporate slowly at room temperature.
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Causality: Slow evaporation provides the thermodynamic conditions necessary for the molecules to self-assemble into the highly stable monoclinic P2(1)/c crystal lattice, effectively excluding kinetic impurities from the matrix.
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Self-Validation Checkpoints
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Melting Point Analysis: A sharp melting point at 175°C confirms high purity. A broad melting range indicates sulfide/sulfone contamination.
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FT-IR Spectroscopy (Critical): Validate the product by checking for a strong S=O stretching band at ~1050 cm⁻¹. The absence of strong symmetric and asymmetric SO₂ stretches (typically found at ~1150 cm⁻¹ and ~1300 cm⁻¹) definitively proves that over-oxidation to Dapsone did not occur.
Fig 2: Self-validating synthetic workflow for the controlled oxidation of DDSO.
Advanced Applications in Polymer Science
DDSO is highly sought after in the synthesis of advanced macromolecular architectures, primarily due to the steric and electronic effects of the sulfinyl linkage.
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Colorless, Transparent Polyimides: Traditional polyimides are notoriously yellow or brown due to intermolecular Charge Transfer Complexes (CTC) between the electron-donating diamine and electron-accepting dianhydride moieties. By incorporating DDSO as the diamine monomer, the V-shaped sulfinyl kink disrupts dense chain packing, significantly reducing CTC formation. This results in highly transparent polyimide films suitable for flexible displays and optical waveguides.
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Nanocomposite Blends: DDSO has been utilized in the synthesis of novel . When polymerized with terephthaloyl chloride and integrated with organically modified bentonite nanoclay, the resulting films exhibit drastically enhanced thermal stability (degradation temperatures >450°C) and superior tensile strength. The polar sulfinyl group enhances interfacial adhesion between the polymer matrix and the silicate layers of the nanoclay, acting as a highly effective stress-transfer bridge.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 8402, 4,4'-Sulfinyldianiline". PubChem. [Link]
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Zhi Xiang Ji. "Crystal Structure Characterization of 4,4-diaminodiphenyl Sulfoxide". Advanced Materials Research, Vol. 848, pp. 195-198, 2013. [Link]
- Hardy, W. B., & Chao, T. H. "Preparation of ortho-aminobenzenesulfonic acids".
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Ibrahim, A. M., Subramani, A., & Shabeer, T. K. "Thermal and Mechanical Properties of Organically Modified Bentonite Reinforced PVC/Polyester Blend Nanocomposite Films". International Journal of Research and Analytical Reviews (IJRAR), Vol. 6, Issue 1, 2019. [Link]
